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Technical Support Center: Improving RNA Purity in
Disodium Citrate-Based Extractions
Welcome to the technical support center for improving the purity of RNA isolated using

methods based on disodium citrate sesquydrate. This guide is tailored for researchers,

scientists, and drug development professionals who utilize guanidinium thiocyanate-phenol-

chloroform extraction techniques, where sodium citrate is a key buffer component.[1][2][3]

Here, you will find detailed troubleshooting advice and frequently asked questions to help you

optimize your RNA isolation protocols for higher purity and yield.

Troubleshooting Guide
This section addresses common purity issues encountered during RNA extraction, identifiable

by suboptimal A260/280 and A260/230 absorbance ratios.

Problem: Low A260/280 Ratio (<1.8)

A low A260/280 ratio typically indicates contamination by proteins or residual phenol from the

organic phase.[4][5][6][7]

Question: My A260/280 ratio is around 1.6. What is the likely cause and how can I fix it?

Answer: This is a strong indicator of protein or phenol contamination.[4][6][8] Phenol has

an absorbance maximum at 270 nm, which can artificially inflate the 280 nm reading and
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lower the ratio.

Incomplete Phase Separation: During the chloroform addition and centrifugation step, it

is crucial to carefully aspirate the upper aqueous phase without disturbing the white,

flocculant interphase where proteins and DNA accumulate.[9][10] Leaving a small

amount of the aqueous phase behind is preferable to aspirating part of the interphase.

Incorrect Lysis Reagent Volume: Using too little of the guanidinium thiocyanate-based

lysis reagent (which contains the sodium citrate) for the amount of starting material can

lead to incomplete denaturation of proteins, causing them to carry over.[11]

Acidic pH of Phenol: Ensure the phenol used is equilibrated to an acidic pH (around 4-

5).[12][13] This is critical for partitioning DNA into the organic phase and retaining RNA

in the aqueous phase.[1][10][13]

Problem: Low A260/230 Ratio (<2.0)

A low A260/230 ratio is a common issue and often points to contamination with residual

guanidine salts from the lysis buffer or phenol.[4][7][12][14] These contaminants can inhibit

downstream enzymatic reactions like reverse transcription.[12]

Question: My A260/230 ratio is consistently below 1.5. What steps should I take to improve

it?

Answer: This is a classic sign of guanidine thiocyanate salt carryover.[12][14][15]

Improve RNA Pellet Washing: This is the most critical step for removing salt

contamination. After precipitating the RNA with isopropanol and pelleting it, ensure you

perform a thorough wash with 75% ethanol.[12][16] Gently dislodge the pellet by flicking

the tube and vortexing briefly to wash its entire surface. An additional wash step can

significantly improve the A260/230 ratio.[15]

Complete Removal of Ethanol: After the final wash, carefully decant or pipette all

residual ethanol. A brief air-drying of the pellet (5-10 minutes) is recommended.[17]

Over-drying can make the RNA difficult to resuspend.[17]
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Careful Transfer of Aqueous Phase: Similar to preventing protein contamination, be

meticulous when transferring the aqueous phase to a new tube after phase separation

to avoid carrying over any of the organic phase.

Quantitative Data Summary
The quality of isolated RNA is primarily assessed by spectrophotometry. The following table

summarizes the ideal absorbance ratios and the common contaminants associated with

deviations.

Metric
Ideal Ratio for Pure

RNA

Low Ratio Indicates

Contamination With:
High Ratio Indicates:

A260/A280 ~2.0[5][6][7]
Protein, residual

phenol[4][6]

Generally not an

issue, but could

suggest a poor quality

blank measurement[4]

[6]

A260/A230 2.0 - 2.2[5][7]

Guanidine salts,

phenol,

carbohydrates[4][7]

[14]

Not typically an

indicator of a problem

Frequently Asked Questions (FAQs)
Q1: What is the specific role of disodium citrate in the RNA isolation buffer?

A1: Disodium citrate acts as a buffering agent to maintain a slightly acidic pH (typically

around pH 7.0 in the initial lysis solution, which becomes acidic upon mixing with other

reagents).[1][18][19] This acidic condition is crucial for the differential partitioning of RNA

into the aqueous phase while DNA and proteins are retained in the interphase and organic

phase.[1][10][13] It also acts as a chelating agent, binding divalent cations like Mg²⁺ and

Ca²⁺, which are necessary cofactors for RNase activity, thereby helping to protect the RNA

from degradation.[18]

Q2: Can I use a different salt instead of isopropanol for RNA precipitation?
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A2: Isopropanol is the standard alcohol used for precipitating RNA from the aqueous

phase in this method.[1][17] While other precipitation methods exist (e.g., using ethanol

and a salt like sodium acetate), the protocol is optimized for isopropanol, which effectively

precipitates RNA from the high-salt aqueous phase.

Q3: My RNA pellet is difficult to see after centrifugation. What should I do?

A3: This is common when working with small amounts of starting material. The RNA pellet

is often a small, gel-like deposit on the side or bottom of the tube.[9] Mark the expected

location of the pellet before centrifugation. After centrifugation, carefully decant the

supernatant in one smooth motion. You can use a co-precipitant like glycogen to increase

the size and visibility of the pellet, but be aware that it can affect the A260/230 ratio.[4]

Q4: Can this method be used to isolate microRNAs (miRNAs)?

A4: The standard acid guanidinium thiocyanate-phenol-chloroform extraction method does

recover small RNA species, including miRNAs.[13] The high salt and isopropanol

precipitation steps are generally effective for these small molecules.

Experimental Protocols & Workflows
Diagram: RNA Isolation Workflow ```dot
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Caption: A logical guide to troubleshooting common RNA purity issues.
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Protocol: Standard RNA Isolation
This protocol is a generalized version of the single-step acid guanidinium thiocyanate-phenol-

chloroform method.

Materials:

Lysis Solution (e.g., 4 M guanidinium thiocyanate, 25 mM sodium citrate, 0.5% sarcosyl, 0.1

M 2-mercaptoethanol) [1][17]

Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water

Procedure:

Homogenization:

For tissues: Homogenize 50-100 mg of tissue in 1 mL of Lysis Solution using a mechanical

homogenizer. [9]

For cultured cells: Lyse up to 10⁷ cells directly in 1 mL of Lysis Solution by passing the

lysate through a pipette several times. [3]

Phase Separation:

Add 0.2 mL of chloroform per 1 mL of Lysis Solution. [9][17]

Cap the tube securely and shake vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes. [9]

Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red

organic phase, a thin interphase, and an upper colorless aqueous phase containing the

RNA. [10]
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RNA Precipitation:

Carefully transfer the upper aqueous phase to a fresh tube without disturbing the

interphase. [9]

Add 0.5 mL of isopropanol per 1 mL of Lysis Solution used initially.

Mix by inverting and incubate at room temperature for 10 minutes or at -20°C for at least 1

hour to precipitate the RNA. [1]

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small white or clear

pellet. [9]

RNA Wash:

Discard the supernatant carefully.

Add at least 1 mL of 75% ethanol to the pellet.

Vortex briefly to dislodge and wash the pellet.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Solubilization:

Carefully remove all the ethanol wash.

Air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of RNase-free water. [17]

Incubate at 55-60°C for 10-15 minutes to aid dissolution. [17]

Store the RNA at -80°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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